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The Seyferth-Gilbert homologation, a cornerstone reaction in synthetic organic chemistry for

the one-carbon extension of aldehydes and ketones to alkynes, owes its development to the

distinct and complementary contributions of two research groups. The key reagent, dimethyl
(diazomethyl)phosphonate, was first synthesized and characterized by Dietmar Seyferth and

his colleagues in 1971. However, the application of this reagent in the homologation reaction to

produce alkynes was independently discovered and reported by John C. Gilbert and U.

Weerasooriya in 1982.[1][2]

Initially, Seyferth's work focused on the preparation of the novel diazophosphonate reagent.[1]

[3] It was Gilbert and Weerasooriya who later demonstrated its synthetic utility for converting

carbonyl compounds into alkynes, thus establishing the reaction that now bears both of their

names.[1][4] This powerful transformation provides a direct route to alkynes from readily

available aldehydes and ketones.[1]

Core Reaction and Mechanism
The Seyferth-Gilbert homologation involves the reaction of an aldehyde or ketone with

dimethyl (diazomethyl)phosphonate in the presence of a strong base, such as potassium

tert-butoxide, to yield the corresponding alkyne with one additional carbon atom.[2][5]

The reaction mechanism initiates with the deprotonation of the dimethyl
(diazomethyl)phosphonate by the strong base to form a phosphonate carbanion. This anion

then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The
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resulting intermediate undergoes a cyclization to form an unstable oxaphosphetane. This is

followed by the elimination of dimethyl phosphate and dinitrogen gas, leading to the formation

of a vinylidene carbene, which then rearranges via a 1,2-migration to furnish the final alkyne

product.[1][2][5]
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Caption: Seyferth-Gilbert Homologation Reaction Mechanism.

Experimental Protocols
Original Seyferth-Gilbert Protocol
The original procedure developed by Gilbert and Weerasooriya is effective for a range of

aromatic aldehydes and ketones.

General Procedure: A solution of the carbonyl compound and dimethyl
(diazomethyl)phosphonate in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution

of potassium tert-butoxide in THF is then added dropwise. The reaction mixture is stirred at low

temperature for a period of time before being allowed to warm to room temperature. The

reaction is then quenched, and the alkyne product is isolated and purified using standard

techniques such as extraction and chromatography.
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Reactant
(Aldehyde/Ketone)

Product (Alkyne) Yield (%)

Benzaldehyde Phenylacetylene 85

p-Anisaldehyde p-Methoxyphenylacetylene 90

p-Chlorobenzaldehyde p-Chlorophenylacetylene 88

Acetophenone 1-Phenyl-1-propyne 75

Benzophenone Diphenylacetylene 92

Data compiled from various sources reporting typical yields for the classical Seyferth-Gilbert

reaction.

The Ohira-Bestmann Modification
A significant limitation of the original Seyferth-Gilbert protocol is the use of a strong base, which

is incompatible with base-sensitive functional groups and enolizable aldehydes.[6] To address

this, a milder and more versatile procedure was developed, known as the Ohira-Bestmann

modification. This method utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as

the Ohira-Bestmann reagent.[1][2]

The key advantage of the Ohira-Bestmann modification is the in situ generation of the

necessary phosphonate anion under much milder basic conditions, typically using potassium

carbonate in methanol.[2][6] This allows for the successful homologation of a wider range of

substrates, including those that would not survive the harsh conditions of the original protocol.

RCHO
(Aldehyde)

Reaction with Aldehyde(MeO)₂P(O)C(N₂)C(O)Me
(Ohira-Bestmann Reagent)
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[(MeO)₂P(O)C⁻N₂]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://sigutlabs.com/reagent-of-the-month-march-seyferth-gilbert-and-bestmann-ohira-reagents/
https://grokipedia.com/page/Seyferth%E2%80%93Gilbert_homologation
https://en.wikipedia.org/wiki/Seyferth%E2%80%93Gilbert_homologation
https://en.wikipedia.org/wiki/Seyferth%E2%80%93Gilbert_homologation
https://sigutlabs.com/reagent-of-the-month-march-seyferth-gilbert-and-bestmann-ohira-reagents/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental Workflow of the Ohira-Bestmann Modification.

Ohira-Bestmann Protocol
General Procedure: To a solution of the aldehyde and the Ohira-Bestmann reagent in methanol

at room temperature, potassium carbonate is added portionwise. The reaction is stirred at room

temperature until completion (monitored by TLC). The mixture is then diluted with water and

extracted with an organic solvent. The combined organic layers are dried and concentrated,

and the resulting terminal alkyne is purified by chromatography.

Reactant (Aldehyde) Product (Terminal Alkyne) Yield (%)

Cyclohexanecarboxaldehyde Ethynylcyclohexane 85

Dodecanal 1-Tridecyne 91

Citronellal 1,1-Dimethyl-5-hepten-1-yne 78

3-Phenylpropanal 4-Phenyl-1-butyne 82

Data represents typical yields obtained using the Ohira-Bestmann modification.

Conclusion
The discovery of the Seyferth-Gilbert homologation is a prime example of how the synthesis of

a novel reagent can pave the way for the development of a powerful synthetic methodology.

While Dietmar Seyferth provided the crucial chemical tool, it was the insight of John C. Gilbert

and U. Weerasooriya that unlocked its potential for alkyne synthesis. The subsequent

development of the Ohira-Bestmann modification has further expanded the utility of this

reaction, making it an indispensable method in the modern synthetic chemist's toolbox for the

construction of carbon-carbon triple bonds. The milder conditions of the modified protocol have

proven particularly valuable in the total synthesis of complex natural products and in the

development of novel pharmaceutical agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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